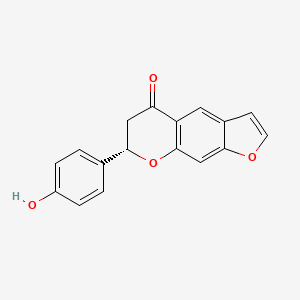
Furano(2'',3'',7,6)-4'-hydroxyflavanone
Übersicht
Beschreibung
Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone is a member of the class of aurones that is aurone with a furan ring fused across positions C-6, and -7 . It is a metabolite, which is any intermediate or product resulting from metabolism .
Molecular Structure Analysis
The molecular structure of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone is characterized by a furan ring fused across positions C-6, and -7 . The formula is C17H10O3 with a net charge of 0. The average mass is 262.25950 and the mono-isotopic mass is 262.06299 .Wissenschaftliche Forschungsanwendungen
Identification in Natural Sources : Furano(2'',3'',7,6)-4'-hydroxyflavanone was identified as one of the chemical constituents isolated from the seed of Psoralea corylifolia. This compound was a new discovery named psoraleflavanone (Liu, Bai, Chen, & Zhao, 2008).
Synthesis and Chemical Studies : There have been studies focusing on the synthesis of related furano-isoflavones, which provide insights into the synthetic pathways that could be relevant for this compound. For example, the synthesis of furano(2′,3′: 7,8)-isoflavone from certain precursors has been detailed (Fukui & Kawase, 1958).
Isolation from Plant Sources : Various studies have reported the isolation of furano-flavonoids from different plant sources. For instance, a new furanoflavone named sanaganone was isolated from the root bark of Millettia sanagana, along with other furanoflavones, which indicates the diversity of these compounds in plant sources (Mbafor, Atchadé, Nkengfack, Fomum, & Sterner, 1995).
Allelopathic Effects : A study on Desmodium uncinatum identified isoflavanones in its root exudate, which included compounds structurally related to this compound. These compounds demonstrated potential allelopathic effects, suggesting a role in plant interactions (Tsanuo, Hassanali, Hooper, Khan, Kaberia, Pickett, & Wadhams, 2003).
Pharmacological Potential : Research on prenylflavone derivatives from Psoralea corylifolia indicated potential PPAR-γ agonist activity, highlighting the pharmacological interest in similar flavonoid structures (Ma, Huang, Zhao, Du, Feng, Huang, Li, & Guo, 2016).
Eigenschaften
IUPAC Name |
(7S)-7-(4-hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-12-3-1-10(2-4-12)16-8-14(19)13-7-11-5-6-20-15(11)9-17(13)21-16/h1-7,9,16,18H,8H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVPPPMIRNLSA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




